molecular formula C21H20FNO3 B2659861 2-(4-FLUOROPHENOXY)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]ACETAMIDE CAS No. 1421464-50-7

2-(4-FLUOROPHENOXY)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]ACETAMIDE

Cat. No.: B2659861
CAS No.: 1421464-50-7
M. Wt: 353.393
InChI Key: QNMQWRRPISXWCW-UHFFFAOYSA-N
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Description

2-(4-FLUOROPHENOXY)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]ACETAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group and a naphthyl group, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENOXY)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-fluorophenol with an appropriate acylating agent to form 4-fluorophenoxyacetyl chloride. This intermediate is then reacted with 3-hydroxy-3-(naphthalen-1-yl)propylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENOXY)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-FLUOROPHENOXY)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENOXY)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-FLUOROPHENOXY)-1-(2-HYDROXY-4-METHOXYPHENYL)ETHANONE
  • 1-(3-METHOXY-PHENYL)-3-NAPHTHALEN-1-YL-PROPENONE

Uniqueness

Compared to similar compounds, 2-(4-FLUOROPHENOXY)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]ACETAMIDE stands out due to its unique combination of a fluorophenoxy group and a naphthyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO3/c22-16-8-10-17(11-9-16)26-14-21(25)23-13-12-20(24)19-7-3-5-15-4-1-2-6-18(15)19/h1-11,20,24H,12-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMQWRRPISXWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)COC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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